molecular formula C14H9ClF3NO2 B6318625 Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate CAS No. 1261440-51-0

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate

Cat. No. B6318625
CAS RN: 1261440-51-0
M. Wt: 315.67 g/mol
InChI Key: IHWFRTXBLOVDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate (MTCN) is a chemical compound that has been studied for a variety of applications in scientific research. MTCN is a derivative of nicotinic acid and is used in biochemical and physiological studies due to its ability to act as a ligand for various receptors. In

Mechanism of Action

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate acts as a ligand for nicotinic acid receptors, which are involved in the regulation of gene expression. It binds to the receptor, which in turn activates a signal transduction pathway that results in the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be involved in the regulation of gene expression, metabolism, and inflammation. It has also been shown to have a role in the regulation of glucose and lipid metabolism, as well as the regulation of energy homeostasis.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low level of reactivity. However, it is important to note that this compound is not suitable for use in in vivo experiments as it has not been tested for safety.

Future Directions

The potential future directions of Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate research include further investigation into its role in the regulation of gene expression, metabolism, and inflammation. Additionally, further research could be done to explore its potential therapeutic applications in diseases such as type 2 diabetes and obesity. It could also be used to study its effects on the regulation of energy homeostasis, as well as its role in other physiological processes. Finally, further research could be done to investigate the safety of this compound for use in in vivo experiments.

Synthesis Methods

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate can be synthesized in a two-step process. The first step involves the reaction of 4-(trifluoromethyl)aniline and 2-chloro-5-nitrobenzaldehyde in the presence of a base. This reaction produces 2-chloro-5-nitro-4-(trifluoromethyl)aniline, which is then reacted with nicotinic acid in the presence of a strong acid, such as sulfuric acid, to produce this compound.

Scientific Research Applications

Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate has been used in scientific research applications, such as cell culture studies, to investigate the role of nicotinic acid receptors in biochemical and physiological processes. It has also been used to study the effects of this compound on the regulation of gene expression and its role in diseases such as type 2 diabetes and obesity.

properties

IUPAC Name

methyl 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)11-6-9(7-19-12(11)15)8-3-2-4-10(5-8)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFRTXBLOVDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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